(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (3FPPM) is a highly versatile compound that has recently gained attention in the scientific community due to its potential applications in both medicinal and laboratory research. 3FPPM is a synthetic compound that has been used in a variety of different experiments, ranging from biochemical and physiological studies to drug synthesis and development.
Scientific Research Applications
Antiproliferative Activity
Compounds with piperidine and fluorophenyl groups have been synthesized and evaluated for their antiproliferative activity. The structural characterization and analysis of these compounds, including their molecular stability and interaction via hydrogen bonds, have been conducted through various spectroscopic and X-ray diffraction studies. Such compounds have shown potential in anticancer research, specifically targeting leukemia cells through apoptosis induction (S. Benaka Prasad et al., 2018), (K. Vinaya et al., 2011).
Antimicrobial Activity
Derivatives of piperidine have also been explored for their antimicrobial properties. New oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and tested in vitro for antibacterial and antifungal activities, showing promising results against pathogenic strains (L. Mallesha & K. Mohana, 2014).
Synthesis and Structural Analysis
The synthesis of related compounds involves complex reactions, including amidation, Friedel-Crafts acylation, and hydration, leading to the development of novel chemical entities. The structural analysis and optimization of these compounds have been carried out using various spectroscopic techniques and theoretical calculations, contributing to the fields of organic chemistry and medicinal chemistry (Zheng Rui, 2010), (C. S. Karthik et al., 2021).
Crystal Structure and DFT Study
Detailed crystallographic and conformational analyses have been conducted on boric acid ester intermediates containing benzene rings. These studies, along with density functional theory (DFT) calculations, help understand the molecular structures, intermolecular interactions, and physicochemical properties of these compounds (P.-Y. Huang et al., 2021), (P. Huang et al., 2021).
Mechanism of Action
Target of Action
The primary targets of (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone are the voltage-gated sodium channels, specifically Nav1.7 and Nav1.8 . These channels play a crucial role in the generation and conduction of action potentials in neurons, making them attractive targets for the treatment of pain .
Mode of Action
(3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone acts as a blocker for the Nav1.7 and Nav1.8 sodium channels . By blocking these channels, it prevents the generation and conduction of action potentials, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
It is known that the compound’s action on the nav17 and Nav18 channels can affect the transmission of pain signals, which involves multiple biochemical pathways in the nervous system .
Pharmacokinetics
The compound is designed to be cns-penetrant and orally active, suggesting good bioavailability
Result of Action
The result of the action of (3-Fluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is the inhibition of pain signal transmission. This is achieved by blocking the Nav1.7 and Nav1.8 sodium channels, which prevents the generation and conduction of action potentials in neurons . The compound has shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h8-9,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNNJDKTDSJSOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.